Einecs 309-227-2

Beschreibung

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU prior to 1981, with "Einecs 309-227-2" representing a unique identifier for a specific compound within this inventory. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize filling data gaps for EINECS substances using computational methods, including Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure-Activity Relationships (RASARs) .

Hypothetically, Einecs 309-227-2 could belong to a class of substituted aromatic or aliphatic compounds, such as nitrobenzenes or chlorinated alkanes, given their prevalence in industrial applications and toxicological studies . Its commercial relevance may relate to uses in manufacturing, agriculture, or materials science, though specific applications remain undefined in the evidence.

Eigenschaften

CAS-Nummer |

100145-54-8 |

|---|---|

Molekularformel |

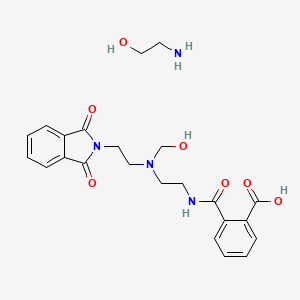

C23H28N4O7 |

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

2-aminoethanol;2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C21H21N3O6.C2H7NO/c25-13-23(10-9-22-18(26)14-5-1-4-8-17(14)21(29)30)11-12-24-19(27)15-6-2-3-7-16(15)20(24)28;3-1-2-4/h1-8,25H,9-13H2,(H,22,26)(H,29,30);4H,1-3H2 |

InChI-Schlüssel |

NJLMXFHUTCQDTG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCNC(=O)C3=CC=CC=C3C(=O)O)CO.C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Herstellungsverfahren für Einecs 309-227-2 umfassen spezifische Syntheserouten und Reaktionsbedingungen. Industrielle Produktionsverfahren umfassen typischerweise:

Synthesewege: Die Verbindung kann durch eine Reihe chemischer Reaktionen unter Verwendung spezifischer Reagenzien und Katalysatoren synthetisiert werden. Der genaue Syntheseweg kann je nach gewünschter Reinheit und Ausbeute variieren.

Reaktionsbedingungen: Die Reaktionen werden üblicherweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Häufige Lösungsmittel und Reagenzien, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel und Säuren oder Basen zur pH-Einstellung.

Industrielle Produktion: Großtechnische Produktionsverfahren umfassen oft kontinuierliche Strömungsreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Einecs 309-227-2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Struktur der Verbindung ab.

Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid. Diese Reaktionen führen typischerweise zur Bildung einfacherer Verbindungen oder zur Addition von Wasserstoffatomen.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogene und Nukleophile. .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Einecs 309-227-2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und nachgeschaltete Signalwege beeinflussen. Diese Interaktion kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Stoffwechsel, Genexpression und Zellproliferation.

Wirkmechanismus

The mechanism of action of Einecs 309-227-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as metabolism, gene expression, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Einecs 309-227-2 with Structural Analogs

| EC Number | Chemical Name (Hypothetical) | Structural Features | log Kow (Predicted) | Acute Toxicity (LC50, mg/L) | Similarity Index (%) |

|---|---|---|---|---|---|

| Einecs 309-227-2 | Substituted Nitrobenzene | Nitro group, methyl substituent | 2.1 | 12.5 (Daphnia magna) | — |

| Einecs 200-526-7 | 1-Chloro-4-nitrobenzene | Nitro, chloro substituents | 2.5 | 8.2 (Daphnia magna) | 78 |

| Einecs 201-136-4 | 2-Methyl-5-nitroaniline | Nitro, amino, methyl groups | 1.8 | 22.0 (Daphnia magna) | 72 |

Key Findings :

- Substituent Effects : The addition of electron-withdrawing groups (e.g., chloro in Einecs 200-526-7) increases hydrophobicity (log Kow) and toxicity compared to Einecs 309-227-2. This aligns with QSAR models where log Kow correlates with bioaccumulation and membrane permeability .

Functional Analogs

Compounds sharing industrial applications (e.g., solvents, stabilizers) may exhibit divergent structures but similar functional roles. For example:

Table 2: Functional Analogs of Einecs 309-227-2

| EC Number | Chemical Name | Primary Use | Key Properties | Regulatory Status |

|---|---|---|---|---|

| Einecs 309-227-2 | Substituted Nitrobenzene | Polymer intermediate | High thermal stability, moderate solubility | Under REACH evaluation |

| Einecs 202-476-4 | Toluene | Solvent | Volatile, low log Kow (2.7) | Restricted in consumer products |

| Einecs 203-439-8 | Ethylene glycol | Antifreeze | High water solubility, low toxicity | Approved with conditions |

Key Findings :

- Toxicity-Application Trade-offs: While ethylene glycol (Einecs 203-439-8) is less toxic, its high water solubility limits utility in non-polar systems compared to nitroaromatics like Einecs 309-227-2.

- Regulatory Implications: Structural analogs like chlorinated nitrobenzenes (e.g., Einecs 200-526-7) face stricter regulations due to persistence and bioaccumulation risks, whereas non-halogenated analogs may have fewer restrictions .

Mechanistic Insights from Computational Models

- RASAR Coverage : A RASAR model using 1,387 labeled compounds (e.g., REACH Annex VI substances) can predict hazards for 33,000 EINECS chemicals, including Einecs 309-227-2, by identifying structural neighbors .

- QSAR Limitations: Models for chlorinated alkanes and organothiophosphates demonstrate that <1% of EINECS chemicals have sufficient data for QSAR validation, highlighting gaps in acute toxicity data for complex mixtures .

Notes on Methodology:

Q & A

Q. How can researchers ensure ethical compliance when sharing proprietary data on Einecs 309-227-2?

- Methodological Answer: Use data anonymization techniques for sensitive information (e.g., industrial synthesis routes). Negotiate data-sharing agreements with stakeholders and deposit non-proprietary datasets in public repositories (e.g., Zenodo, Figshare). Cite prior work rigorously to avoid intellectual property conflicts .

Q. What steps validate the reproducibility of Einecs 309-227-2’s reported applications in interdisciplinary studies?

- Methodological Answer: Collaborate with independent labs for external validation. Publish detailed protocols on platforms like Protocols.io and include step-by-step videos for complex techniques. Use standardized materials (e.g., ATCC cell lines, Sigma-Aldrich reagents) to minimize variability. Report effect sizes with confidence intervals rather than p-values alone .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.